3-フルオロ-4-メチルチオフェノール

説明

The compound of interest, 3-Fluoro-4-methylthiophenol, is a fluorinated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are important in various fields, including materials science and pharmaceuticals. The introduction of fluorine atoms into thiophene rings can significantly alter the electronic properties of the molecule, making it a subject of interest for developing new materials with enhanced properties.

Synthesis Analysis

The synthesis of fluorinated thiophenes can be complex due to the reactivity of the fluorine atom. A general approach involves the use of the Schiemann reaction, which allows the introduction of fluorine into the thiophene ring. For example, a new efficient route to 3-fluorothiophene has been reported with a 49% overall yield, where the fluorine atom was introduced using the Schiemann reaction on 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate . This method could potentially be adapted for the synthesis of 3-Fluoro-4-methylthiophenol by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of a fluorine atom on the thiophene ring, which can influence the planarity and electronic distribution of the molecule. For instance, backbone fluorination in polythiophenes has been shown to lead to a more co-planar backbone, which is beneficial for charge transport in electronic applications . The specific molecular structure of 3-Fluoro-4-methylthiophenol would likely exhibit similar characteristics, with the fluorine atom inducing a more planar structure and affecting the electronic properties of the molecule.

Chemical Reactions Analysis

Fluorinated thiophenes can participate in various chemical reactions, including polymerization and copolymerization, to form materials with desirable electronic properties. For example, copolymerization of 3-(4-fluorophenyl)thiophene with other thiophene derivatives has been achieved electrochemically, resulting in copolymers with good electrochemical behaviors and high conductivity . While specific reactions involving 3-Fluoro-4-methylthiophenol are not detailed in the provided papers, similar strategies could be employed to synthesize polymers or copolymers using this monomer.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes are influenced by the presence of the fluorine atom. Fluorination has been shown to increase the ionization potential of polythiophenes without significantly changing the optical band gap, leading to materials with enhanced electronic properties . Additionally, fluorinated thiophenes exhibit strong intermolecular interactions in the solid state, which can affect their solid-state organization and fluorescence efficiencies . The specific properties of 3-Fluoro-4-methylthiophenol would need to be investigated experimentally, but it is likely that the fluorine atom would impart similar effects on its physical and chemical properties.

科学的研究の応用

蛍光プローブ合成

3-フルオロ-4-メチルチオフェノールは蛍光プローブの合成に使用できます . 4-メチルチオフェノールの検出のための蛍光プローブ(QFR)は、シンプルながらも非常に効果的なプローブ構造で合成されました . このプローブは、高い選択性、低い検出限界(116 nM)、および高速応答速度(20分)などの優れた特性を示しました .

環境モニタリング

3-フルオロ-4-メチルチオフェノールから合成された蛍光プローブは、環境モニタリングに使用できます . このプローブは、実際のサンプルからの回収率(92.28%から110.1%)の決定において良好な結果を示しました .

4-メチルチオフェノールの検出

3-フルオロ-4-メチルチオフェノールから合成された蛍光プローブは、4-メチルチオフェノールの検出に使用できます . このプローブは、4-メチルチオフェノールを検出しましたが、チオフェノールには反応しなかった、珍しい蛍光プローブでした .

有機物質の合成

3-フルオロ-4-メチルチオフェノールは、有機物質の合成における重要な中間体です . 染料、医薬品、農薬などの合成に適用されています .

微量チオフェノールの検出

微量チオフェノールの存在を検出することは、環境と生物システムの両方に大きな利益をもたらします . 3-フルオロ-4-メチルチオフェノールは、この目的のためのプローブの合成に使用できます .

従来の試験方法

GC-MS、高速液体クロマトグラフィー(HPLC)、および比色検出は、研究の初期段階における一般的な従来の試験方法です . HPLCとUV-Vis分光法は、環境サンプル中のチオフェノールおよび置換チオフェノールの検出に最も広く使用されている方法です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that drugs generally exert their effects by binding to receptors, which are cellular components that produce cellular action . For instance, a related compound, 4-methylthiophenol, has been detected using a fluorescent probe, indicating potential interactions with cellular components .

Mode of Action

The interaction of drugs with their targets often results in changes in cellular processes . The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics studies how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion .

Result of Action

The related compound 4-methylthiophenol has been detected using a fluorescent probe, suggesting it may interact with cellular components and potentially influence cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that the related compound 4-methylthiophenol has been detected in environmental samples, indicating its potential environmental stability and impact .

特性

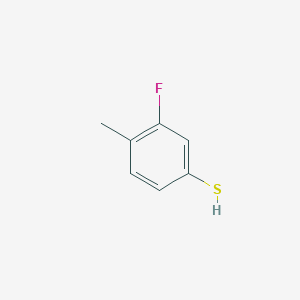

IUPAC Name |

3-fluoro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIOVTBTQHQXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

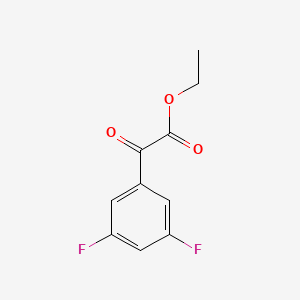

CC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374620 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64359-35-9 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64359-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)